molecular formula C18H19N3O2S B2647390 N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 898075-28-0

N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2647390
CAS No.: 898075-28-0
M. Wt: 341.43
InChI Key: APFMNJLJDHIDAW-UHFFFAOYSA-N
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Description

N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic chemical scaffold of interest in medicinal chemistry and drug discovery research. This compound features a benzhydryl group linked to a 1,3-dimethyl-1H-pyrazole-4-sulfonamide core, a structural motif found in compounds investigated for various biological activities. Researchers may utilize this molecule as a key intermediate or precursor for the synthesis of more complex targets. Its core structure suggests potential for interaction with [mention specific biological targets, e.g., enzymes or receptors, if known]. Further investigation is required to fully elucidate its specific mechanism of action and research applications. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-benzhydryl-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-14-17(13-21(2)19-14)24(22,23)20-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13,18,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFMNJLJDHIDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives, including N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide, often involves the condensation of 1,3-diketones with arylhydrazines . This reaction is typically catalyzed by transition metals or photoredox catalysts . For instance, the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol using Nano-ZnO as a catalyst has been described .

Industrial Production Methods

Industrial production methods for pyrazole derivatives may involve one-pot multicomponent processes, which are efficient and cost-effective . These methods utilize novel reactants and innovative reaction types to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include transition-metal catalysts and photoredox catalysts . The reaction conditions often involve specific temperatures and solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 1,3-diketones with arylhydrazines can yield 1-aryl-3,4,5-substituted pyrazoles .

Scientific Research Applications

Chemistry

In the field of chemistry, N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide serves as a building block for synthesizing complex molecules. It can undergo various reactions such as oxidation, reduction, and substitution, allowing chemists to modify its structure for specific applications. For example:

  • Oxidation : Can yield sulfone derivatives.
  • Reduction : Can produce amine derivatives.
  • Substitution : Facilitates the formation of various alkyl or aryl substituted pyrazole derivatives.

Biology

In biological research, this compound is utilized as a probe to study enzyme interactions and receptor binding. Its sulfonamide group interacts with biological targets, making it useful in designing enzyme inhibitors and receptor antagonists. Notably:

  • Inhibition of Enzymes : It has been identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), enhancing anti-inflammatory effects by increasing levels of palmitoylethanolamide (PEA) .

Medicine

The medicinal chemistry applications of this compound are particularly promising. Its structure can be modified to enhance pharmacokinetic and pharmacodynamic properties, positioning it as a potential drug candidate for various therapeutic areas:

  • Anticancer Activity : Studies have shown significant cytotoxicity against various cancer cell lines. For instance, in vitro tests indicated that this compound exhibited effective growth inhibition against breast (MDA-MB-231) and liver (HepG2) cancer cells with IC50 values of 3.79 µM and 12.50 µM respectively .

Case Studies

Here are some documented case studies illustrating the effectiveness of this compound in different applications:

Study Application Findings
Anticancer ActivitySignificant cytotoxicity against MDA-MB-231 and HepG2 cell lines (IC50: 3.79 µM and 12.50 µM)
Antiproliferative ActivityNew pyrazole derivatives showed promising antiproliferative effects without significant cytotoxicity on U937 cells
Enzyme InhibitionDemonstrated inhibition of key enzymes involved in inflammatory processes

Mechanism of Action

The mechanism of action of N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Key Derivatives

The following table summarizes critical pyrazole-sulfonamide derivatives and their distinguishing features:

Compound Name Substituents (R-group) CAS RN Key Applications/Activities Synthesis Method Key Findings
1,3-Dimethyl-1H-pyrazole-4-sulfonamide -NH₂ (unsubstituted sulfonamide) 88398-53-2 API intermediate Not specified Used in manufacturing novel APIs
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide Chloro at pyrazole C5 88398-46-3 Pharmaceutical intermediate Halogenation Improved metabolic stability
N-Ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide Ethyl on sulfonamide N 1005913-00-7 Not specified Alkylation Demonstrates substituent flexibility
N-Benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide Benzhydryl on sulfonamide N Not provided Hypothesized enzyme inhibition Likely nucleophilic substitution Bulky group may enhance target affinity
PCK1 Inhibitor () Complex purine-chromenone substituent Not provided Anti-cancer (PCK1 inhibition) Multi-step coupling Competitive GTP-binding inhibitor
1,3-Dimethyl-N-(3-oxocyclohexyl)-1H-pyrazole-4-sulfonamide 3-Oxocyclohexyl on sulfonamide N Not provided Synthetic intermediate Conjugate addition (68% yield) High synthetic feasibility
4-(4-Amino-pyrazolo-pyrimidinyl)-benzenesulfonamide () Fluorinated chromenone substituent Not provided Not specified Suzuki coupling High melting point (211–214°C)

Biological Activity

N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrazole sulfonamide family, characterized by a pyrazole ring substituted with a benzhydryl group and a sulfonamide moiety. The synthesis typically involves the reaction of a benzhydryl amine with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions. Various synthetic pathways have been explored to optimize yield and purity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antiproliferative Activity

Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that certain derivatives showed IC50 values in the low micromolar range against U937 cells, indicating potent cytotoxicity without significant cytotoxic effects on normal cells .

CompoundIC50 (µM)Cell Line
MR-S1-1310U937
MR-S1-525U937

2. Antibacterial and Antifungal Activities

This compound has also been evaluated for its antibacterial and antifungal properties. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal strains. The mechanism is thought to involve inhibition of key enzymes involved in cell wall synthesis or metabolic pathways .

3. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent, potentially through the inhibition of phospholipase A2 enzymes, which play a crucial role in the inflammatory response by mediating the release of arachidonic acid and subsequent leukotriene production . This suggests potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a recent study focused on the anticancer efficacy of pyrazole sulfonamides, this compound was tested against multiple cancer cell lines including breast cancer (MCF7) and lung cancer (A549). The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner, with the greatest effects observed at higher concentrations .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of various pyrazole derivatives including this compound against clinical isolates of Staphylococcus aureus and Candida albicans. The study found that this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Research Findings Summary

The biological activity of this compound reflects its potential as a versatile therapeutic agent. Key findings include:

  • Antiproliferative Activity : Effective against cancer cell lines with low IC50 values.
  • Antibacterial Activity : Active against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Potential : Inhibition of phospholipase A2 suggests utility in inflammatory conditions.

Q & A

Q. Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<0.5% area).
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .
  • ¹H NMR in DMSO-d₆ : Monitor sulfonamide proton exchange (δ ~10–11 ppm) to detect hydrolysis byproducts .

Advanced: What best practices apply to crystallographic refinement of sulfonamide derivatives?

Q. Answer :

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve light atoms (e.g., hydrogen positions) .
  • Refinement in SHELXL : Apply restraints for disordered benzhydryl groups and anisotropic displacement parameters for sulfur atoms .
  • Validation Tools : Check PLATON for missed symmetry and CIF files for compliance with IUCr standards .

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